molecular formula C22H22ClP B085138 (2-Butenyl)triphenylphosphonium chloride CAS No. 13138-25-5

(2-Butenyl)triphenylphosphonium chloride

Cat. No.: B085138
CAS No.: 13138-25-5
M. Wt: 352.8 g/mol
InChI Key: YYTDJYJBYMQMDI-SQQVDAMQSA-M
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Description

(2-Butenyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C22H22ClP. It is a white crystalline solid that is soluble in organic solvents. This compound is commonly used in organic synthesis, particularly in the preparation of other phosphorus-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-Butenyl)triphenylphosphonium chloride is used as a reagent in the synthesis of various phosphorus-containing compounds. It is particularly valuable in the preparation of ylides, which are intermediates in the Wittig reaction, a key method for forming carbon-carbon double bonds.

Biology and Medicine

In biological and medical research, this compound is used to study the effects of phosphorus-containing molecules on biological systems. It can serve as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable phosphorus-carbon bonds makes it useful in the development of new materials with unique properties.

Safety and Hazards

“(2-Butenyl)triphenylphosphonium chloride” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding breathing its dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Butenyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with 2-butenyl chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:

    Preparation of Reagents: Triphenylphosphine and 2-butenyl chloride are prepared and purified.

    Reaction Setup: The reagents are mixed in a suitable solvent, such as dichloromethane or toluene.

    Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours.

    Isolation and Purification: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and to minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

(2-Butenyl)triphenylphosphonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing species.

    Addition Reactions: It can undergo addition reactions with various electrophiles, forming new carbon-phosphorus bonds.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield (2-butenyl)triphenylphosphonium methoxide, while oxidation with hydrogen peroxide can produce (2-butenyl)triphenylphosphine oxide.

Mechanism of Action

The mechanism by which (2-Butenyl)triphenylphosphonium chloride exerts its effects involves the formation of stable phosphorus-carbon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include various electrophilic and nucleophilic species, which it can react with to form new compounds.

Comparison with Similar Compounds

Similar Compounds

    (2-Butenyl)triphenylphosphine: Similar structure but lacks the chloride ion.

    (2-Butenyl)triphenylphosphine oxide: An oxidized form of the compound.

    (2-Butenyl)triphenylphosphonium bromide: Similar compound with a bromide ion instead of chloride.

Uniqueness

(2-Butenyl)triphenylphosphonium chloride is unique due to its specific reactivity and stability. The presence of the chloride ion makes it particularly useful in nucleophilic substitution reactions, where it can easily be replaced by other nucleophiles. This property distinguishes it from other similar compounds, which may not undergo substitution as readily.

Properties

IUPAC Name

[(E)-but-2-enyl]-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22P.ClH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b3-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTDJYJBYMQMDI-SQQVDAMQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13138-25-5
Record name 2-Butenyl(triphenyl)phosphorane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13138-25-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-BUTENYLTRIPHENYLPHOSPHONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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